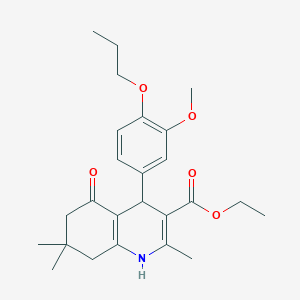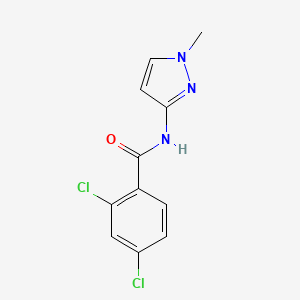![molecular formula C12H16BrN5O B10944856 N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B10944856.png)
N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves the cyclization of hydrazine with carbonyl compounds, followed by bromination and subsequent functionalization. One common method includes the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3+2] cycloaddition with terminal alkynes . This reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs scalable and efficient synthetic routes. For instance, the use of palladium-catalyzed coupling reactions and iron-catalyzed regioselective synthesis allows for the large-scale production of these compounds with high yields and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
N~4~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bromine, hydrazine, and various carbonyl compounds . Reaction conditions often involve mild temperatures and the use of solvents like DMSO or THF.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, pyrazolines, and other heterocyclic compounds with potential biological activities .
Applications De Recherche Scientifique
N~4~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N4-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and preventing substrate interactions . This inhibition can lead to various biological effects, such as apoptosis induction and cell cycle arrest .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative used in similar applications.
3,5-Dimethyl-1H-pyrazole: Another pyrazole compound with different substituents, leading to varied chemical properties.
1,3,5-Substituted Pyrazoles: These compounds share the pyrazole core but differ in their substitution patterns, affecting their reactivity and applications.
Uniqueness
N~4~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE stands out due to its specific substitution pattern, which imparts unique chemical properties and potential for diverse applications in research and industry .
Propriétés
Formule moléculaire |
C12H16BrN5O |
|---|---|
Poids moléculaire |
326.19 g/mol |
Nom IUPAC |
N-[(4-bromo-2-ethylpyrazol-3-yl)methyl]-1-ethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C12H16BrN5O/c1-3-17-8-9(5-15-17)12(19)14-7-11-10(13)6-16-18(11)4-2/h5-6,8H,3-4,7H2,1-2H3,(H,14,19) |
Clé InChI |
GDMGNWPAXVBABZ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)C(=O)NCC2=C(C=NN2CC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-cyclohexyl-3-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B10944786.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10944794.png)
![7-[Chloro(difluoro)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10944801.png)

![3,5-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-sulfonamide](/img/structure/B10944808.png)
![1-[(4-bromo-2-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10944811.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10944818.png)

![1-ethyl-4-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10944827.png)
![4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10944831.png)
![{5-[(2,4-difluorophenoxy)methyl]furan-2-yl}{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10944839.png)
![2-chloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B10944857.png)
![(5E)-5-[(1,5-dimethyl-1H-pyrazol-3-yl)methylidene]-3-ethyl-2-thioxoimidazolidin-4-one](/img/structure/B10944865.png)
